2-(4-Bromophenyl)-6-chloro-1,3-benzoxazole
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Overview
Description
2-(4-Bromophenyl)-6-chloro-1,3-benzoxazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and chlorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-chloro-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with 2-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-chloro-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzoxazole, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-6-chloro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-chloro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,3-benzoxazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)-6-chloro-1,3-benzoxazole: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
2-Phenyl-6-chloro-1,3-benzoxazole: Lacks both bromine and chlorine atoms, which can significantly alter its reactivity and biological effects.
Uniqueness
2-(4-Bromophenyl)-6-chloro-1,3-benzoxazole is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity. The combination of these halogens can lead to unique interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research .
Properties
Molecular Formula |
C13H7BrClNO |
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Molecular Weight |
308.56 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C13H7BrClNO/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H |
InChI Key |
VHAZXMTXNWUQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)Cl)Br |
Origin of Product |
United States |
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